4-Fluoro-1-butanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycholate can be synthesized through the bacterial metabolism of cholic acid. The process involves the reduction of the 7-hydroxy group of cholic acid to form deoxycholic acid . This transformation is typically carried out by specific strains of intestinal bacteria under anaerobic conditions.
Industrial Production Methods
In industrial settings, deoxycholate is often produced through the extraction and purification of bile acids from animal sources. The bile is first collected and then subjected to a series of chemical reactions to isolate and purify deoxycholic acid. This process involves the use of solvents such as alcohol and acetic acid to dissolve the bile acids, followed by crystallization to obtain pure deoxycholic acid .
Chemical Reactions Analysis
Types of Reactions
Deoxycholate undergoes various chemical reactions, including:
Oxidation: Deoxycholate can be oxidized to form different derivatives, which are often used in biochemical studies.
Reduction: The reduction of deoxycholate can lead to the formation of other bile acids.
Substitution: Deoxycholate can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically employed.
Major Products
The major products formed from these reactions include various bile acid derivatives, which have applications in biochemical and medical research .
Scientific Research Applications
Deoxycholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Deoxycholate is used to study the metabolism of bile acids and their role in the digestive system.
Medicine: It is used in the treatment of submental fat and as an emulsifying agent in drug formulations.
Industry: Deoxycholate is used in the food industry as an emulsifier and in the production of detergents.
Mechanism of Action
Deoxycholate exerts its effects by emulsifying fats in the gut, which aids in their absorption. When injected subcutaneously, deoxycholate disrupts the cell membranes of adipocytes, leading to their destruction. Deoxycholate’s actions are reduced by albumin and tissue-associated proteins, limiting its effect to protein-poor subcutaneous fat tissue .
Comparison with Similar Compounds
Deoxycholate is often compared with other bile acids such as:
Cholic Acid: A primary bile acid secreted by the liver, which is metabolized into deoxycholic acid by intestinal bacteria.
Chenodeoxycholic Acid: Another primary bile acid that is metabolized into lithocholic acid.
Lithocholic Acid: A secondary bile acid produced from chenodeoxycholic acid.
Ursodeoxycholic Acid: A secondary bile acid with similar properties to deoxycholic acid but with different therapeutic applications.
Deoxycholate is unique in its strong emulsifying properties and its ability to destroy adipocytes when injected, making it particularly useful in medical treatments for reducing submental fat .
Properties
IUPAC Name |
4-fluorobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOBGSRUFRALBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190698 | |
Record name | 1-Butanol, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372-93-0 | |
Record name | 4-Fluoro-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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